Product packaging for deca-3,7-diyne-1,10-diamine(Cat. No.:CAS No. 2763755-24-2)

deca-3,7-diyne-1,10-diamine

Cat. No.: B6283695
CAS No.: 2763755-24-2
M. Wt: 164.2
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Description

Deca-3,7-diyne-1,10-diamine is a high-value, specialty chemical of interest in advanced materials science and organic synthesis. This compound features a linear decane carbon chain incorporating both diyne and terminal diamine functional groups. This unique structure suggests potential as a novel monomer for constructing polymers with rigid, conjugated backbones, which could be explored for applications in conductive materials, liquid crystals, or high-strength composites . The presence of two primary amines makes it a potential candidate for use as a cross-linking agent or a building block for polyamide and polyurea synthesis, similar to other diamines like decane-1,10-diamine . The diyne group is a key reactive site that may undergo click chemistry reactions, such as the Huisgen cycloaddition, or be used to create more complex molecular architectures. Researchers are investigating this and similar molecules for their potential in developing new catalysts, pharmaceutical intermediates, and supramolecular structures. This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

2763755-24-2

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Deca 3,7 Diyne 1,10 Diamine

Convergent and Divergent Synthesis Strategies for Diyne-Diamines

Conversely, a divergent strategy would begin with a pre-existing C10 backbone, such as deca-3,7-diyne, which would then be functionalized at its termini to introduce the amine groups. While conceptually straightforward, this approach can sometimes be challenging due to the need for selective functionalization of the terminal positions without affecting the internal alkyne groups.

Modern organic synthesis heavily relies on metal-catalyzed reactions for the efficient and selective formation of carbon-carbon bonds, and the synthesis of diynes is no exception. These methods are pivotal for constructing the alkyne moieties within the deca-3,7-diyne-1,10-diamine framework.

The Sonogashira reaction is a robust cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. wikipedia.orgorganic-chemistry.org This reaction is highly valuable in synthesizing complex molecules under mild conditions. wikipedia.org For a molecule like this compound, a convergent approach could involve the Sonogashira coupling of a suitable vinyl halide with a protected amino-alkyne. The reaction's versatility allows for the use of various aryl halides and terminal alkynes, making it a key tool in constructing such structures. nih.govacs.org The mechanism involves a palladium cycle and, in the classic reaction, a copper cycle, though copper-free variations have been developed. wikipedia.orgresearchgate.net

Table 1: Key Features of Sonogashira Coupling

Feature Description
Catalysts Typically a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). wikipedia.org
Reactants A terminal alkyne and an aryl or vinyl halide. wikipedia.org
Conditions Generally mild, often at room temperature, in the presence of an amine base. wikipedia.orgorganic-chemistry.org
Advantages High tolerance for various functional groups and can be conducted in aqueous media. wikipedia.org

The oxidative coupling of terminal alkynes is a direct method for synthesizing symmetrical diynes. researchgate.net The Glaser, Eglinton, and Hay couplings are prominent examples of this type of reaction. researchgate.netjetir.org The Hay coupling, which often utilizes a copper-TMEDA (tetramethylethylenediamine) complex, is particularly effective and versatile. organic-chemistry.orgresearchgate.net This method would be ideal for a convergent synthesis of this compound, starting from a 5-amino-pent-1-yne derivative. The reaction involves the dimerization of terminal alkynes in the presence of a copper catalyst and an oxidant, such as oxygen. researchgate.netacs.org The choice of catalyst, base, and ligands can significantly influence the reaction's efficiency. jetir.orgacs.org

Table 2: Comparison of Oxidative Coupling Reactions

Reaction Typical Catalyst/Conditions Key Characteristics
Glaser Coupling Stoichiometric copper salts, strong base, excess oxidant. researchgate.net One of the earliest methods for diyne synthesis.
Eglinton Coupling Copper(II) salts in pyridine (B92270). jetir.org An improvement on the Glaser coupling.
Hay Coupling Catalytic copper(I) with a ligand like TMEDA. jetir.orgorganic-chemistry.org More versatile due to better solubility of the catalyst complex. organic-chemistry.org

Acyclic Diyne Metathesis (ADMET) is a powerful method for forming polymers from acyclic dienes and can also be adapted for the synthesis of discrete molecules. fiveable.metaylorandfrancis.com While primarily a polymerization technique, ADMET could potentially be employed in a ring-closing metathesis strategy to form macrocycles or, under controlled conditions, specific linear oligomers. fiveable.me For this compound, this would likely involve a precursor with two alkyne groups that could undergo an intramolecular metathesis, although this is less common than its application in polymerization. mdpi.comresearchgate.net The success of such an approach would depend on high-dilution conditions and a suitable catalyst, typically based on molybdenum or tungsten. researchgate.netd-nb.info

A classic approach to forming alkynes is through double dehydrohalogenation of vicinal or geminal dihalides. chemistrytalk.orgbyjus.com This elimination reaction requires a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), to remove two equivalents of a hydrogen halide. jove.comchemistrysteps.com To synthesize this compound, a precursor like 3,4,7,8-tetrahalodecane with protected amine groups could be subjected to these conditions. The reaction proceeds via two successive E2 eliminations, first forming a haloalkene intermediate, which then undergoes a second elimination to yield the alkyne. jove.comchemistrysteps.com At least two equivalents of the strong base are necessary for the reaction to proceed to completion. jove.com

Introducing amine groups onto a molecule with other functionalities, such as alkynes, requires careful control of chemo- and regioselectivity. researchgate.net Direct hydroamination of alkynes, where an N-H bond is added across the triple bond, is an atom-economical method to produce amines and enamines. nih.govnih.gov These reactions can be catalyzed by transition metals or mediated by strong bases. nih.govnih.govdoi.org The regioselectivity (i.e., whether the amine adds to the terminal or internal carbon of a terminal alkyne) can often be controlled by the choice of catalyst and reaction conditions. researchgate.netnih.gov For a molecule like this compound, functionalization would likely occur at the termini of a C10 precursor. If starting from a dihalide, methods like the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction provide reliable routes to the primary amines while avoiding overalkylation.

Chemo- and Regioselective Amine Functionalization Strategies

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming C-N bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comprepchem.com For the synthesis of this compound, a logical precursor would be deca-3,7-diyne-1,10-dial.

The synthetic pathway would commence with the synthesis of the dialdehyde (B1249045) precursor. This could potentially be achieved through the oxidative coupling of a suitable C5 building block, followed by functional group manipulation. A more direct, though challenging, approach would involve the oxidation of the corresponding deca-3,7-diyne-1,10-diol. While the synthesis of the specific 3,7-isomer is not widely documented, a similar compound, deca-2,8-diyne-1,10-diol, has been synthesized from 1,7-octadiyne (B1345467) and paraformaldehyde. scispace.com The subsequent oxidation of such a diol to a dialdehyde can be accomplished using mild oxidizing agents like manganese dioxide (MnO₂). acs.org

Once the deca-3,7-diyne-1,10-dial is obtained, it can undergo a double reductive amination. The reaction is typically carried out by treating the dialdehyde with an ammonia source in the presence of a selective reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the iminium ion intermediate in the presence of the initial aldehyde groups, thus preventing the formation of by-product alcohols. masterorganicchemistry.comscholaris.ca

Table 1: Illustrative Conditions for Reductive Amination of Aldehydes

Carbonyl Substrate Amine Source Reducing Agent Solvent Typical Yield
Aromatic Aldehyde Primary Amine NaBH(OAc)₃ Dichloroethane High
Aliphatic Aldehyde Ammonia NaBH₃CN Methanol Good to High

This table presents generalized data from sources scholaris.cawikipedia.org to illustrate the versatility of the reductive amination reaction.

Direct Aminomethylation of Terminal Alkynes

The direct aminomethylation of terminal alkynes, widely known as the Mannich reaction, is a powerful three-component reaction that couples a terminal alkyne, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine to form a propargylamine. ddugu.ac.inorganic-chemistry.org This reaction is catalyzed, often by copper salts, and provides a direct route to aminoalkylated alkynes.

For the synthesis of this compound, which contains internal alkyne moieties, the direct aminomethylation of a pre-existing C10 internal diyne is not feasible. However, this methodology is crucial for creating key precursors that can be subsequently coupled. A plausible strategy involves the synthesis of a shorter, functionalized aminoalkyne building block. For instance, a five-carbon terminal alkyne bearing a protected amine could be synthesized and then dimerized via an oxidative coupling reaction (e.g., Glaser or Eglinton coupling) to form the C10 diyne backbone.

Alternatively, a double Mannich reaction could be performed on a terminal diyne, such as 1,9-decadiyne. chemspider.comimperial.ac.uk This would yield a bis-propargylamine, a structural isomer of the target molecule. While not the direct target, this demonstrates the utility of the reaction in building C10 diamines containing alkyne functionalities.

Table 2: Examples of Copper-Catalyzed Aminomethylation of Terminal Alkynes

Alkyne Substrate Amine Aldehyde Catalyst Solvent Typical Yield
Phenylacetylene Morpholine Formaldehyde CuI DMSO ~Quantitative
1-Hexyne Piperidine Formaldehyde CuI DMSO High

This table presents generalized data from sources to illustrate the scope of the Mannich reaction for alkynes.

Functional Group Interconversion in Precursor Molecules

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. oapen.orgdss.go.th In the context of synthesizing this compound, FGI offers multiple strategic routes, particularly for introducing the terminal amino groups.

A primary FGI strategy involves the conversion of a more readily accessible functional group, such as a hydroxyl or halide group, into an amine. For example, a key intermediate, deca-3,7-diyne-1,10-diol, could be synthesized first. The diol can then be converted into a diamine through a two-step sequence:

Conversion to a Dihalide or Disulfonate: The hydroxyl groups of the diol are first converted into better leaving groups. This can be achieved by reaction with reagents like thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) to form the corresponding dichloride or dimesylate.

Nucleophilic Substitution: The resulting activated intermediate can then undergo a double nucleophilic substitution with an amine precursor. A common and effective method is the use of sodium azide (NaN₃) to form a diazide, which is subsequently reduced to the primary diamine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Another powerful FGI is the reduction of a dinitrile. If a deca-3,7-diyne-1,10-dinitrile precursor could be assembled, its simultaneous reduction, often using catalytic hydrogenation with catalysts like Raney Nickel under an ammonia atmosphere, would yield the desired diamine. rsc.org This method has the advantage of high atom economy.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound, promoting safer and more efficient routes.

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a core tenet of green chemistry. In the context of the discussed syntheses, employing catalytic amounts of copper or gold nanoparticles for aminomethylation (A³ coupling) reactions is preferable to using stoichiometric reagents. chinesechemsoc.org Similarly, catalytic hydrogenation for the reduction of azides or nitriles is greener than using stoichiometric metal hydrides.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The reductive amination of a dialdehyde with ammonia exhibits high atom economy, with water being the only major byproduct.

Use of Safer Solvents and Reaction Conditions: A significant push in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives like water. researchgate.net The Mannich reaction and related A³ coupling reactions can often be performed in aqueous media or even under solvent-free conditions, significantly improving the green credentials of the synthesis. acs.org Furthermore, developing reactions that proceed under mild temperature and pressure conditions reduces energy consumption. For instance, photochemical methods or visible-light-driven reactions offer a greener alternative to high-temperature processes.

Renewable Feedstocks: While the synthesis of this compound likely starts from petrochemical sources, a long-term green chemistry goal is the adaptation of synthetic routes to utilize bio-based starting materials.

By integrating these green principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Advanced Spectroscopic and Structural Characterization Techniques for Deca 3,7 Diyne 1,10 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For deca-3,7-diyne-1,10-diamine, ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the amino groups (-NH₂) and the various methylene (B1212753) groups (-CH₂-) in the aliphatic chain. The chemical shifts of the methylene protons would be influenced by their proximity to the electron-withdrawing amino groups and the magnetically anisotropic alkyne groups. Protons on the carbons adjacent to the nitrogen atoms (C1 and C10) would likely appear at a lower field compared to the other methylene protons. The protons on the carbons adjacent to the triple bonds (C2 and C9) would also exhibit distinct chemical shifts. Due to the symmetry of the molecule, a relatively simple spectrum would be anticipated.

A hypothetical ¹³C NMR spectrum would show distinct signals for the different carbon atoms. The sp-hybridized carbons of the alkyne groups (C3, C4, C7, C8) would resonate in a characteristic downfield region. The sp³-hybridized carbons of the methylene groups would appear at higher fields, with their chemical shifts again being dependent on their position relative to the functional groups.

Without experimental data, a specific data table of chemical shifts and coupling constants cannot be compiled.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear in the region of 3300-3500 cm⁻¹, likely as a pair of bands for the symmetric and asymmetric stretches. libretexts.orglibretexts.org A broad band associated with N-H bending could be observed around 1600 cm⁻¹. wpmucdn.com The C-N stretching vibration would be found in the fingerprint region, typically between 1000-1250 cm⁻¹. The internal C≡C triple bond stretch is expected to be weak or absent in the IR spectrum due to the symmetry of the diyne system, resulting in a very small or zero change in dipole moment during the vibration. libretexts.orglibretexts.orgyoutube.com

Raman Spectroscopy: Raman spectroscopy would be particularly useful for identifying the C≡C triple bond. In contrast to IR spectroscopy, the stretching vibration of the symmetrical internal alkyne is Raman active and would be expected to produce a strong, sharp signal in the region of 2100-2260 cm⁻¹. libretexts.org This complementarity makes Raman an essential tool for characterizing the diyne functionality.

A data table of vibrational frequencies cannot be provided without experimental spectra.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₆N₂), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry could confirm the elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the cleavage of C-C bonds and the loss of small neutral molecules. Common fragmentation pathways for long-chain diamines include α-cleavage adjacent to the nitrogen atom, leading to the formation of iminium ions. nih.govnih.gov The presence of the alkyne groups would also influence the fragmentation, potentially leading to characteristic losses.

Without access to an experimental mass spectrum, a detailed fragmentation analysis and a corresponding data table are not possible.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two conjugated alkyne groups. Conjugated polyynes are known to absorb in the UV region. researchgate.netdocbrown.info The position and intensity of the absorption maximum (λ_max) depend on the extent of conjugation. docbrown.infolibretexts.org For a diyne system, one would expect π → π* transitions. The presence of the terminal amino groups, which are auxochromes, might cause a slight shift in the absorption wavelength.

Specific values for λ_max and molar absorptivity cannot be provided without experimental data.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

As no crystallographic data for this specific compound has been published, a table of crystallographic parameters cannot be generated.

Computational and Theoretical Chemistry Studies of Deca 3,7 Diyne 1,10 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For deca-3,7-diyne-1,10-diamine, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) would be employed to determine its electronic structure.

These calculations would yield crucial information about the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Analysis of the molecular orbital surfaces would reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The presence of the two amine groups and the two alkyne functionalities would create a complex electronic landscape, making these calculations particularly insightful.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) Level of Theory

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment1.2Debye

Note: The data in this table is hypothetical and serves as an example of what would be obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ten-carbon chain in this compound allows for numerous possible conformations. Conformational analysis is critical to identify the most stable, low-energy structures of the molecule. This is typically achieved by systematically rotating the single bonds and calculating the potential energy at each step to map out the potential energy surface.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational space and identify the most populated conformational states at a given temperature. These simulations would also reveal information about the intramolecular hydrogen bonding possibilities between the amine groups and the pi systems of the diyne moiety.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties. For this compound, these predictions would be invaluable for its experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the N-H stretching of the amine groups, the C≡C stretching of the alkyne groups, and various C-H and C-C bond vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the molecule's chromophores.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amine)Symmetric Stretch3350
N-H (Amine)Asymmetric Stretch3450
C≡C (Alkyne)Stretch2230
C-H (sp³)Stretch2900-3000

Note: The data in this table is hypothetical and serves as an example of what would be obtained from spectroscopic parameter predictions.

Reaction Pathway Elucidation and Transition State Modeling

Understanding the reactivity of this compound involves studying its potential reaction pathways. Computational methods can be used to model the mechanisms of various reactions, such as nucleophilic additions to the alkyne groups or reactions involving the amine functionalities.

By locating the transition state structures along a reaction coordinate, chemists can calculate the activation energies for different pathways. This information helps in predicting the feasibility and selectivity of a reaction under specific conditions. For a molecule with multiple reactive sites like this compound, such studies would be crucial for predicting its chemical behavior and designing synthetic routes.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its reactivity. To develop a QSAR model for a series of compounds including this compound, a set of molecular descriptors would first be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

By correlating these descriptors with experimentally determined reactivity data for a series of related molecules, a predictive model can be built. Such a model could then be used to estimate the reactivity of new, untested compounds, including derivatives of this compound. This approach is particularly useful in fields like drug design and materials science for screening large numbers of molecules for desired properties.

Applications of Deca 3,7 Diyne 1,10 Diamine in Polymer and Supramolecular Chemistry

Role as Monomer in Polymer Synthesis

The presence of two primary amine groups at the termini of the ten-carbon chain allows deca-3,7-diyne-1,10-diamine to act as a diamine monomer in various polycondensation and addition polymerization reactions. The internal diyne moiety can be preserved in the polymer backbone, imparting specific properties to the resulting material or serving as a reactive site for further chemical transformations.

This compound can be utilized in the synthesis of polyamides through polycondensation with dicarboxylic acids or their derivatives, such as diacyl chlorides. The resulting polyamides would feature the rigid diyne unit periodically along the polymer chain. This structural feature is anticipated to influence the thermal and mechanical properties of the polymer, potentially leading to materials with higher melting points and enhanced tensile strength compared to analogous polyamides derived from flexible aliphatic diamines like 1,10-decanediamine. cymitquimica.com

Similarly, this diamine can be incorporated into poly(ether-block-amide)s (PEBAs), which are thermoplastic elastomers composed of rigid polyamide segments and flexible polyether segments. nih.govmdpi.com In this context, this compound would be a component of the hard polyamide block. The synthesis of PEBAs typically involves the polycondensation of a carboxyl-terminated polyamide prepolymer with a hydroxyl-terminated polyether. researchgate.net By including this compound in the polyamide prepolymer synthesis, the resulting PEBA would have diyne functionalities within its rigid segments. These groups could be used for subsequent cross-linking reactions, for instance, through thermal or UV-induced polymerization of the alkyne units, leading to thermoset elastomers with improved solvent resistance and dimensional stability.

Table 1: Potential Monomers for Polyamide and PEBA Synthesis with this compound

Polymer Type Co-monomer for this compound Resulting Polymer Feature
PolyamideAdipoyl chloride, Terephthaloyl chlorideDiyne-containing polyamide
Poly(ether-block-amide)Carboxyl-terminated Polyamide-6, Polytetramethylene glycolPEBA with diyne units in the hard segment

The diyne functionality of this compound opens up possibilities for its use in less conventional polymerization reactions, such as cycloaddition copolymerization. For instance, diynes can undergo cobalt-catalyzed [2+2+2] cycloaddition with nitriles to form substituted pyridine (B92270) rings. When a molecule contains two alkyne groups, this reaction can be used to form a polymer, a poly(pyridine). acs.org

The copolymerization of this compound with a dinitrile, for example, could potentially yield poly(pyridine)s where the polymer backbone is formed by the newly created pyridine rings and the decamethylene chains of the diamine. The primary amine groups would need to be protected during the cobalt-catalyzed cyclization and then deprotected to be available for further functionalization of the resulting poly(pyridine). This approach would lead to a polymer with a unique, rigid-flexible alternating structure and embedded nitrogen-containing aromatic rings, which could have interesting optical or metal-coordinating properties.

The dual functionality of this compound provides a route to designing tunable polymeric materials. Polymers can be initially synthesized through the reaction of the amine groups, leaving the diyne units unreacted within the polymer backbone. These diyne moieties can then be targeted in post-polymerization modification steps.

For example, the diyne units can undergo cross-linking upon heating or irradiation, transforming a thermoplastic material into a thermoset with altered mechanical and thermal properties. Furthermore, the alkynes can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the grafting of side chains with specific functionalities onto the polymer backbone. This would enable the tuning of properties like solubility, hydrophilicity, or the introduction of bioactive molecules. The ability to first form a linear polymer and then modify it in a controlled manner offers significant versatility in materials design.

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